molecular formula C15H19N3O2S B5590015 N-(2-isopropoxyphenyl)-2-[(1-methyl-1H-imidazol-2-yl)thio]acetamide

N-(2-isopropoxyphenyl)-2-[(1-methyl-1H-imidazol-2-yl)thio]acetamide

Cat. No.: B5590015
M. Wt: 305.4 g/mol
InChI Key: HNEVUCJXMUHKEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-isopropoxyphenyl)-2-[(1-methyl-1H-imidazol-2-yl)thio]acetamide is a useful research compound. Its molecular formula is C15H19N3O2S and its molecular weight is 305.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 305.11979803 g/mol and the complexity rating of the compound is 341. The solubility of this chemical has been described as >45.8 [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antibacterial and Antifungal Activities

  • Synthesis and Biological Evaluation : Research has led to the development of derivatives exhibiting antibacterial and antifungal properties. For example, studies on 2-(4-aminophenyl) benzimidazole-based pyrimidine derivatives and imidazole derivatives highlight the synthesis of compounds with significant antimicrobial activity (Kumaraswamy Gullapelli et al., 2014; Firuze Diyar Altındağ et al., 2017). These studies emphasize the structural elucidation and evaluation of synthesized compounds for their targeted antibacterial effects.

Anticancer Activities

  • Antitumor Potential : Several studies have synthesized and evaluated derivatives for their anticancer activities, demonstrating the potential utility of these compounds against various cancer cell lines. Notably, the synthesis of 5-methyl-4-phenyl thiazole derivatives and their evaluation as anticancer agents have shown promising results in selective cytotoxicity against lung adenocarcinoma cells (A. Evren et al., 2019).

Antioxidant Activity

  • Coordination Complexes and Antioxidant Effects : The synthesis of novel Co(II) and Cu(II) coordination complexes from pyrazole-acetamide derivatives has revealed significant antioxidant activities. These findings suggest potential applications in combating oxidative stress-related diseases (K. Chkirate et al., 2019).

Molecular Imaging Applications

  • PET Tracers for Imaging : The development of carbon-11-labeled imidazopyridine- and purine-thioacetamide derivatives as potential PET tracers for imaging specific enzymes highlights the compound's utility in medical diagnostics and research, showcasing the versatility of these derivatives in scientific applications (Mingzhang Gao et al., 2016).

Properties

IUPAC Name

2-(1-methylimidazol-2-yl)sulfanyl-N-(2-propan-2-yloxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O2S/c1-11(2)20-13-7-5-4-6-12(13)17-14(19)10-21-15-16-8-9-18(15)3/h4-9,11H,10H2,1-3H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNEVUCJXMUHKEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=CC=C1NC(=O)CSC2=NC=CN2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>45.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49725580
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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